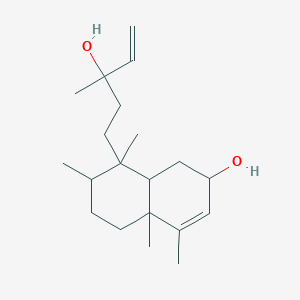
1-Methyl-piperidin-3-one hydrochloride monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-piperidin-3-one hydrochloride monohydrate is a chemical compound with the molecular formula C6H14ClNO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-piperidin-3-one hydrochloride monohydrate can be synthesized through several methods. One common route involves the alkylation of piperidin-3-one with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, followed by crystallization to obtain the monohydrate form.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. The final product is purified through recrystallization or other separation techniques to meet the required purity standards.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-piperidin-3-one hydrochloride monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it to 1-methyl-piperidin-3-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or carbon atoms. For example, reacting with alkyl halides can yield N-alkyl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; usually carried out in solvents like ethanol or tetrahydrofuran under mild conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often occur in polar aprotic solvents such as dimethylformamide or acetonitrile.
Major Products
Oxidation: N-oxides
Reduction: 1-Methyl-piperidin-3-ol
Substitution: N-alkyl or N-acyl derivatives
Scientific Research Applications
1-Methyl-piperidin-3-one hydrochloride monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-Methyl-piperidin-3-one hydrochloride monohydrate depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s structure allows it to interact with various molecular targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Piperidin-3-one: Lacks the methyl group at the nitrogen atom, resulting in different chemical properties and reactivity.
1-Benzyl-piperidin-3-one: Contains a benzyl group instead of a methyl group, leading to variations in its biological activity and applications.
4-Methyl-piperidin-3-one: The methyl group is positioned at the 4th carbon instead of the nitrogen, affecting its chemical behavior.
Uniqueness
1-Methyl-piperidin-3-one hydrochloride monohydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and serve as a versatile intermediate makes it valuable in multiple research and industrial contexts.
Properties
IUPAC Name |
1-methylpiperidin-3-one;hydrate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH.H2O/c1-7-4-2-3-6(8)5-7;;/h2-5H2,1H3;1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBKBPKOBUYVRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(=O)C1.O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,2,5]Triazepane-5-carboxylic acid benzyl ester](/img/structure/B8023268.png)




![1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B8023287.png)
![1H-Pyrazolo[4,3-C]pyridine-6-carbonitrile](/img/structure/B8023290.png)

![sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B8023301.png)

